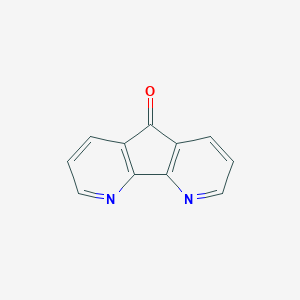

4,5-Diazafluoren-9-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O/c14-11-7-3-1-5-12-9(7)10-8(11)4-2-6-13-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMTUGNLBQSHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C2=O)C=CC=N3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10321556 | |

| Record name | 4,5-Diazafluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10321556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50890-67-0 | |

| Record name | 50890-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diazafluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10321556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Diazafluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4,5-Diazafluoren-9-one: Properties, Synthesis, and Applications for Researchers

For Immediate Release

[City, State] – 4,5-Diazafluoren-9-one, a heterocyclic organic compound, is a versatile building block with significant potential in drug discovery, materials science, and organic synthesis. This technical guide provides an in-depth overview of its chemical, physical, and biological properties, along with detailed experimental protocols and a summary of its current and potential applications for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound, also known as Dafone, is a yellow solid with a unique molecular architecture that makes it a valuable ligand in coordination chemistry and a precursor for a variety of functional molecules.[1][2][3] Its core structure consists of a fluorene (B118485) scaffold with two nitrogen atoms incorporated at the 4 and 5 positions.[4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below for easy reference.

| Property | Value |

| Molecular Formula | C₁₁H₆N₂O[5] |

| Molecular Weight | 182.18 g/mol [5] |

| Appearance | Yellow solid/powder to crystal[2] |

| Melting Point | 214-217 °C[2][6] |

| Boiling Point | 396.3 ± 17.0 °C (Predicted)[6][7] |

| Solubility | Soluble in dichloromethane, tetrahydrofuran, chloroform, benzene, and toluene. Insoluble in diethyl ether and alkanes.[2][6] |

| pKa | 1.22 ± 0.20 (Predicted)[6] |

| UV-Vis (λmax) | 340 nm (in H₂O)[2] |

| ¹H NMR (CDCl₃, δ) | 8.80 (d, 2H), 7.96 (d, 2H), 7.35 (d, 2H)[2] |

| IR (KBr, cm⁻¹) | 2900-3100 (C-H stretching), 1719 (C=O stretching), 1571, 1596, 1565 (C=N and C=C vibrations)[3] |

Synthesis and Experimental Protocols

The most common and facile synthesis of this compound involves the oxidation of 1,10-phenanthroline (B135089).[8][9] While previously considered a difficult compound to access, a one-step synthesis using alkaline permanganate (B83412) has made it more readily available for research.[8]

Experimental Protocol: Synthesis from 1,10-Phenanthroline

This protocol is based on the oxidation of 1,10-phenanthroline with potassium permanganate in an alkaline solution.[2][8]

Materials:

-

1,10-phenanthroline

-

Potassium hydroxide (B78521) (KOH)

-

Potassium permanganate (KMnO₄)

-

Water

-

Chloroform

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Petroleum ether

Procedure:

-

Dissolve 1,10-phenanthroline and potassium hydroxide in water and heat the solution to boiling for one hour.[2]

-

Slowly add a hot aqueous solution of potassium permanganate to the boiling mixture over approximately one hour.[2]

-

Continue to boil the reaction mixture for an additional two hours and then filter it while hot.[2]

-

After cooling the orange filtrate, extract the product with chloroform.[2]

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.[2]

-

Remove the solvent under reduced pressure to obtain the crude product.[2]

-

Purify the crude product by silica (B1680970) gel column chromatography using a mixture of acetone and petroleum ether (2:1, v/v) as the eluent to yield pure this compound as a yellow solid.[2]

Biological Activity and Drug Development Applications

This compound serves as a crucial scaffold in the development of novel therapeutic agents, particularly in the realm of anticancer drugs.[1][10] Its bidentate chelating nature allows it to form stable complexes with various metal ions, a property that has been extensively explored in the design of metal-based therapeutics.[3][11]

Complexes of this compound with metals such as platinum(II) and silver(I) have demonstrated significant antiproliferative activity against various cancer cell lines, including lung carcinoma (A-549).[10] For instance, certain silver(I) and platinum(II) complexes of this compound have shown higher activity against A-549 cells than the widely used chemotherapy drug, cisplatin.[10] The incorporation of metal centers into the this compound framework appears to be a promising strategy for enhancing cytotoxic effects.[12]

While this compound itself is primarily a building block, its derivatives are being actively investigated. For example, chromium (III) complexes have been synthesized and evaluated for their DNA binding capabilities and in-vitro cytotoxicity.[3] Similarly, palladium(II), platinum(II), and zinc(II) complexes have been prepared and tested against human cancer cell lines.[11][13]

Currently, there is limited information available in the public domain regarding specific signaling pathways that are directly modulated by this compound itself. Its biological effects are primarily observed through the action of its more complex derivatives and metal complexes. The mechanism of action of these complexes is often attributed to their interaction with DNA or other cellular targets, leading to the induction of apoptosis or cell cycle arrest.

Applications in Materials Science and Organic Synthesis

Beyond its biological significance, this compound is a valuable compound in materials science and organic synthesis.

-

Organic Electronics: Its photoluminescent properties have led to its investigation for use in organic light-emitting diodes (OLEDs).[4]

-

Fluorescent Probes: It is utilized in the creation of fluorescent probes for biological imaging, which are crucial tools in cellular biology and drug development.[1]

-

Coordination Chemistry and Catalysis: As a ligand, it forms coordination complexes that are important in catalysis and materials science.[1][3]

-

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including advanced polymers.[1]

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[14]

This technical guide consolidates the current knowledge on this compound to support ongoing and future research endeavors. Its unique properties make it a compound of high interest with a broad range of applications that are still being actively explored.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 50890-67-0 [chemicalbook.com]

- 3. Chromium (III) Complexes of this compound Ligand as Potential Anti-proliferative Agents: Synthesis, Characterization, DNA Binding, Molecular Docking and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 50890-67-0 [smolecule.com]

- 5. This compound | C11H6N2O | CID 342157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 50890-67-0 [m.chemicalbook.com]

- 7. 50890-67-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 4,5-Diazafluorene derivatives and their silver(I) complexes: Synthesis and biological evaluation as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. connectsci.au [connectsci.au]

- 14. 4,5-二氮芴-9-酮 97% | Sigma-Aldrich [sigmaaldrich.com]

Synthesis of 4,5-Diazafluoren-9-one from 1,10-Phenanthroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4,5-diazafluoren-9-one, a valuable heterocyclic compound, from the readily available starting material, 1,10-phenanthroline (B135089). The primary focus of this document is the direct, one-step oxidation method using alkaline potassium permanganate (B83412), which is noted for its facility. An alternative, two-step synthetic route is also discussed.

Introduction

This compound is a heterocyclic ketone that has garnered interest in various fields, including medicinal chemistry and materials science. Its synthesis from 1,10-phenanthroline is a key transformation. While historically considered a challenging compound to access, a direct oxidation method provides a more straightforward approach.[1] This guide details the experimental protocol for this one-step synthesis, presents relevant quantitative data, and provides visual diagrams of the reaction pathway and experimental workflow.

Synthetic Pathways

There are two main routes for the synthesis of this compound from 1,10-phenanthroline:

-

Direct Oxidation with Alkaline Potassium Permanganate: This is a facile, one-step method that yields this compound directly from 1,10-phenanthroline.[1][2][3] This process, however, also produces 2,2'-bipyridyl-3,3'-dicarboxylic acid as a significant co-product.[1][2][3]

-

Two-Step Synthesis via 1,10-phenanthroline-5,6-dione: This method involves the initial oxidation of 1,10-phenanthroline to form an intermediate, 1,10-phenanthroline-5,6-dione. This intermediate then undergoes a benzilic acid-type rearrangement in the presence of an aqueous alkali to yield the final product.[1] This route is generally considered more tedious and results in a lower overall yield compared to the direct oxidation method.[1]

This guide will focus on the more direct and efficient one-step oxidation with potassium permanganate.

Experimental Protocol: One-Step Oxidation with Alkaline Potassium Permanganate

The following protocol is based on established literature procedures for the synthesis of this compound.[1]

Materials:

-

1,10-Phenanthroline hydrate (B1144303)

-

Potassium hydroxide (B78521) (KOH)

-

Potassium permanganate (KMnO₄)

-

Deionized water

-

Chloroform (B151607) (CHCl₃)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 1,10-phenanthroline hydrate and potassium hydroxide in water. Heat the resulting solution to boiling with vigorous stirring.

-

Addition of Oxidant: Separately, prepare a hot solution of potassium permanganate in water. Add this hot permanganate solution to the boiling 1,10-phenanthroline solution over a period of 15 minutes, ensuring continuous vigorous stirring and maintaining the boiling temperature.

-

Reaction Completion and Work-up: After the addition is complete, continue to boil the reaction mixture for an additional 10 minutes. Subsequently, filter the hot mixture to remove the manganese dioxide precipitate.

-

Extraction: Cool the orange-colored filtrate and perform a liquid-liquid extraction with chloroform (3 x 500 ml).

-

Drying and Solvent Removal: Dry the combined chloroform extracts with anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield a pale yellow solid residue.

-

Purification: Recrystallize the solid residue from acetone to afford pure this compound. The aqueous solution remaining after extraction can be further processed to isolate the co-product, 2,2'-bipyridyl-3,3'-dicarboxylic acid.[1]

Quantitative Data

The following table summarizes the quantitative data for the one-step synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 1,10-Phenanthroline Hydrate | 20 g | [1] |

| Potassium Hydroxide | 10 g | [1] |

| Potassium Permanganate | 50 g | [1] |

| Water (for phenanthroline) | 1.5 L | [1] |

| Water (for permanganate) | 800 mL | [1] |

| Product Yield | ||

| This compound (crude) | 4.0 g | [1] |

| This compound (yield) | ~20% | [1] |

| 2,2'-bipyridyl-3,3'-dicarboxylic acid | 20 g | [1] |

Visual Diagrams

Reaction Pathway

Caption: Proposed reaction pathway for the oxidation of 1,10-phenanthroline.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 1,10-phenanthroline is most directly achieved through a one-step oxidation using alkaline potassium permanganate. This method, while producing a significant amount of a co-product, offers a more facile route compared to the multi-step alternative. The provided experimental protocol and quantitative data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Careful control of reaction conditions is crucial for achieving the desired product.

References

An In-depth Technical Guide to the Structure and Bonding of 4,5-Diazafluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diazafluoren-9-one, a heterocyclic ketone, is a significant building block in the synthesis of novel heterocyclic compounds and coordination complexes.[1] Its rigid, planar structure and the presence of both nitrogen and oxygen donor atoms make it a versatile ligand in coordination chemistry and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of the structural and bonding characteristics of this compound, supported by crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to aid in its practical application.

Molecular Structure and Bonding

This compound (C₁₁H₆N₂O) possesses a tricyclic structure derived from fluorenone, where carbon atoms at positions 4 and 5 are replaced by nitrogen atoms. The molecule is planar, a feature that facilitates π-π stacking interactions in the solid state.[2][3]

The molecular structure, as determined by X-ray crystallography, reveals a planar arrangement of the fused rings.[3][4] The presence of the electron-withdrawing carbonyl group and the two nitrogen atoms influences the electron distribution within the aromatic system.

Crystallographic Data

The crystal structure of this compound has been determined to be monoclinic. The molecule as a whole is planar, with only slight deviation of the atoms from the mean plane.[3][4] In the crystal lattice, molecules are linked by intermolecular C-H···N hydrogen bonds.[4]

Below is a logical diagram illustrating the key structural features of this compound.

Bond Lengths and Angles

The precise bond lengths and angles of this compound have been determined through X-ray crystallography. These parameters provide insight into the hybridization and electronic nature of the molecule.

| Bond | Length (Å) | Bond | Length (Å) |

| C2-C3 | 1.393 (2)[4] | C9-C10 | 1.382 (2)[4] |

| C4-N5 | 1.345 (1)[4] | C11-C12 | 1.380 (2)[4] |

| C6-C7 | 1.485 (1)[4] | C13-O14 | 1.213 (1)[4] |

| Angle | Degree (°) | Angle | Degree (°) |

| C2-C1-C13 | 131.72 (9)[4] | C7-N8-C9 | 114.09 (9)[4] |

| C1-C2-C3 | 116.21 (10)[4] | C9-C10-C11 | 119.82 (10)[4] |

| N5-C4-C3 | 124.30 (10)[4] | C11-C12-C7 | 119.53 (9)[4] |

| N5-C6-C1 | 124.99 (9)[4] | C7-C12-C13 | 108.77 (8)[4] |

| C1-C6-C7 | 108.73 (8)[4] | O14-C13-C12 | 126.79 (10)[4] |

| N8-C7-C6 | 126.27 (8)[4] |

Spectroscopic Characteristics

Spectroscopic techniques are crucial for the characterization of this compound. The key spectral data are summarized below.

| Technique | Wavenumber (cm⁻¹) | Assignment |

| Infrared (IR) | 1719[5] | C=O stretching |

| 1596, 1571, 1565[5] | C=N and C=C stretching in pyridine (B92270) rings | |

| 2900-3100[5] | C-H stretching | |

| 750-1000[5] | =C-H bending |

| Technique | Wavelength (nm) | Transition | Solvent |

| UV-Visible | 203, 274[5] | π→π, n→π | Aqueous |

| 340[6] | - | H₂O |

| Technique | Chemical Shift (δ, ppm) | Solvent |

| ¹H NMR | 8.79 (dd, J = 5.0, 1.5 Hz, 2H)[7] | CDCl₃ |

| 7.98 (dd, J = 7.6, 1.5 Hz, 2H)[7] | CDCl₃ | |

| 7.34 (dd, J = 7.6, 5.0 Hz, 2H)[7] | CDCl₃ |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of 1,10-phenanthroline (B135089) with potassium permanganate (B83412) in an alkaline medium.[6][8]

The workflow for this synthesis is depicted in the following diagram:

Detailed Protocol:

-

1,10-phenanthroline (4.0 g, 22.2 mmol) and potassium hydroxide (B78521) (4.0 g, 71.3 mmol) are dissolved in water (250 mL).[6]

-

The solution is heated to boiling and maintained for one hour.[6]

-

A hot solution of potassium permanganate (10.0 g, 63.3 mmol) in water (150 mL) is added slowly and dropwise over approximately one hour to the boiling mixture.[6]

-

The reaction mixture is boiled for an additional two hours and then filtered while hot.[6]

-

After cooling, the orange filtrate is extracted with chloroform.[6]

-

The combined organic extracts are dried with anhydrous sodium sulfate.[6]

-

The solvent is removed under reduced pressure to yield the crude product.[6]

-

Further purification is achieved by silica (B1680970) gel column chromatography using a mixture of acetone (B3395972) and petroleum ether (2:1, v/v) as the eluent, resulting in pure this compound as a yellow solid.[6]

Characterization Methods

-

Infrared (IR) Spectroscopy: IR spectra are typically acquired using a spectrometer as dispersions in KBr pellets.[5]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are obtained using a spectrophotometer in a suitable solvent such as water or dimethylformamide.[5][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are recorded on a spectrometer using a deuterated solvent like CDCl₃ or DMSO-d₆, with tetramethylsilane (B1202638) as an internal standard.[5][7]

-

Elemental Analysis: A CHN–O Rapid analyzer is used for elemental analysis to confirm the empirical formula.[5]

Potential Applications in Drug Development

While the direct biological activity of this compound is not extensively documented, its derivatives and metal complexes have shown promise. For instance, chromium (III) complexes of this compound have been investigated as potential anti-proliferative agents.[5] The structurally related 1H-imidazo[4,5-f][5][10]phenanthroline has been shown to exhibit antitumor activity by suppressing the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells.[11] This suggests that the this compound scaffold could be a valuable starting point for the design and synthesis of novel therapeutic agents. Its ability to act as a chelating ligand for various metal ions also opens avenues for the development of metallodrugs.[9]

Conclusion

This compound is a molecule with well-defined structural and bonding characteristics, making it a subject of interest in both fundamental and applied chemistry. The planarity of the molecule, coupled with the presence of heteroatoms, dictates its physical and chemical properties, including its coordination chemistry and potential for biological activity. The synthetic and characterization protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this versatile heterocyclic compound.

References

- 1. cenmed.com [cenmed.com]

- 2. 4,5-Diaza-9H-fluoren-9-imine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. Chromium (III) Complexes of this compound Ligand as Potential Anti-proliferative Agents: Synthesis, Characterization, DNA Binding, Molecular Docking and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 50890-67-0 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. ias.ac.in [ias.ac.in]

- 10. 4,5-ジアザフルオレン-9-オン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Synthesis and biological activity of 1H-imidazo[4,5-f][1,10]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4,5-Diazafluoren-9-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Diazafluoren-9-one, a heterocyclic ketone of significant interest in coordination chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The spectroscopic data for this compound are summarized in the tables below, providing a clear and concise reference for its structural features.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals a distinct pattern of signals in the aromatic region, consistent with its tricyclic structure.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.79 | dd | 5.0, 1.5 | 2H |

| 7.98 | dd | 7.6, 1.5 | 2H |

| 7.34 | dd | 7.6, 5.0 | 2H |

| Solvent: CDCl₃, Frequency: 499.72 MHz[1] |

¹³C NMR Spectroscopic Data

Infrared (IR) Spectroscopic Data

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2900-3100 | ν(C-H) stretching |

| A more detailed list of IR absorption peaks, including the characteristic carbonyl (C=O) stretch, is not explicitly provided in the surveyed literature.[2] |

UV-Vis Spectroscopic Data

While UV-Vis spectroscopy has been utilized in the study of this compound and its complexes, specific absorption maxima (λmax) for the free ligand are not detailed in the available literature. In a chromium (III) complex, strong UV bands at approximately 217 nm and 267 nm were attributed to intra-ligand (π→π, n→π) transitions of the this compound ligand.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is transferred to a 5 mm NMR tube. The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

2.1.2. ¹³C NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 20-50 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. The ¹³C NMR spectrum is recorded on a spectrometer operating at a frequency of 100 MHz or higher, with proton decoupling. The chemical shifts are reported in parts per million (ppm) relative to the solvent peak of CDCl₃ (δ = 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A stock solution of this compound is prepared in a suitable UV-grade solvent, such as methanol (B129727) or ethanol. This stock solution is then diluted to a concentration that results in an absorbance reading between 0.1 and 1.0. The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer, scanning a wavelength range from approximately 200 to 800 nm. A cuvette containing the pure solvent is used as a reference.

Spectroscopic Analysis Workflow

The logical workflow for the complete spectroscopic characterization of this compound is illustrated in the following diagram.

Caption: Spectroscopic Analysis Workflow for this compound.

References

Solubility Profile of 4,5-Diazafluoren-9-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Diazafluoren-9-one, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. Due to the current lack of publicly available quantitative solubility data, this document focuses on a detailed qualitative summary based on existing literature and presents a standardized experimental protocol for determining precise solubility values.

Qualitative Solubility Profile

This compound exhibits a distinct solubility profile, characterized by its affinity for polar aprotic and aromatic solvents and its insolubility in non-polar and some polar protic solvents. The available data from various chemical suppliers and scientific literature are summarized below.

Data Presentation

| Solvent Class | Solvent | Solubility |

| Halogenated | Dichloromethane | Soluble[1][2][3][4] |

| Chloroform | Soluble[1][2] | |

| Ethers | Tetrahydrofuran (THF) | Soluble[1][2][3][4] (also reported as slightly soluble[3]) |

| Diethyl Ether | Insoluble[1][2] | |

| Aromatics | Benzene | Soluble[1][2][3][4] |

| Toluene (B28343) | Soluble[1][2][3][4] (also reported as slightly soluble[3]) | |

| Nitriles | Acetonitrile | Soluble |

| Amides | Dimethylformamide (DMF) | Soluble |

| Carboxylic Acids | Acetic Acid | Soluble |

| Alkanes | Alkanes (general) | Insoluble[1][2] |

| Aqueous | Cold Water | Insoluble |

Note: The term "soluble" is based on qualitative descriptions from supplier data sheets and lacks specific quantitative values (e.g., g/L, mol/L). The conflicting reports for THF and toluene ("soluble" vs. "slightly soluble") highlight the need for standardized quantitative analysis.

Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, the following section details a robust experimental protocol for determining the equilibrium solubility of this compound in various organic solvents. This method is based on the widely accepted isothermal shake-flask technique coupled with UV-Vis spectrophotometric quantification.

Principle

An excess amount of solid this compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. After phase separation, the concentration of the dissolved solute in the supernatant is determined using UV-Vis spectroscopy by referencing a standard calibration curve.

Materials and Equipment

-

This compound (purity ≥97%)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

UV-Vis spectrophotometer and quartz cuvettes

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

Step 1: Preparation of Calibration Curve

-

Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a Class A volumetric flask using a solvent in which it is highly soluble (e.g., dichloromethane) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Standard Solutions: Perform serial dilutions of the stock solution with the same solvent to prepare a series of standard solutions with decreasing concentrations.

-

UV-Vis Measurement: Determine the wavelength of maximum absorbance (λmax) for this compound. Measure the absorbance of each standard solution at λmax.

-

Calibration Curve Plotting: Plot a graph of absorbance versus concentration. The resulting linear regression will provide the basis for quantifying the solubility samples.

Step 2: Sample Preparation and Equilibration

-

Sample Preparation: Add an excess amount of this compound to several vials (in triplicate for each solvent). The excess solid should be clearly visible.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

Step 3: Sample Analysis

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution (if necessary): If the concentration of the saturated solution is expected to be high, dilute a known volume of the filtrate with the respective solvent to bring the absorbance within the linear range of the calibration curve.

-

UV-Vis Measurement: Measure the absorbance of the (diluted) filtrate at the predetermined λmax.

Step 4: Calculation of Solubility

-

Concentration Determination: Use the equation of the calibration curve to calculate the concentration of this compound in the (diluted) filtrate.

-

Solubility Calculation: Account for any dilution factor to determine the concentration of the original saturated solution. Express the solubility in appropriate units, such as grams per liter (g/L) and moles per liter (mol/L).

Logical Relationship of Solubility Determination

The process of determining solubility follows a logical progression from qualitative assessment to precise quantitative measurement, which is crucial for applications in drug development and material science.

Caption: Logical flow from qualitative to quantitative solubility for practical applications.

This guide underscores the importance of moving beyond qualitative descriptions to obtain precise, quantitative solubility data for this compound. The provided experimental protocol offers a standardized approach for researchers to generate these critical datasets, which are essential for advancing the development of new therapeutics and materials.

References

4,5-Diazafluoren-9-one: A Comprehensive Technical Guide to its Role as a Bidentate Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diazafluoren-9-one (dafone) has emerged as a versatile bidentate ligand in coordination chemistry, attracting significant interest due to the unique electronic and steric properties of its metal complexes. As a derivative of 1,10-phenanthroline (B135089), dafone's rigid, planar structure and distinct coordination behavior make it a compelling building block for the synthesis of novel metal-organic frameworks, catalysts, and potential therapeutic agents. This technical guide provides an in-depth overview of the synthesis, coordination chemistry, and experimental protocols related to dafone, presenting key quantitative data and visualizing fundamental concepts to support researchers in this dynamic field.

Introduction

Bidentate N-heterocyclic ligands, such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (phen), are foundational in coordination chemistry. This compound (dafone) is a phen derivative that has garnered considerable attention for its distinctive coordinating properties.[1][2] The presence of a ketone group and a five-membered exocyclic ring modifies the electronic and steric environment compared to its parent analogues.[2] This alteration influences the ligand's bite angle and its sigma-bonding and pi-accepting capabilities, leading to the formation of metal complexes with unique structural and functional attributes.[2]

Dafone typically acts as a bidentate chelating ligand, coordinating to metal centers through its two nitrogen atoms.[3] However, it can also exhibit other coordination modes, including monodentate and bridging, adding to the structural diversity of its complexes.[3][4] These complexes have shown promise in various applications, including as catalysts in organic synthesis and as potential anti-proliferative agents in medicinal chemistry.[1][4] This guide will delve into the synthesis of dafone, its coordination with various transition metals, and the characterization of the resulting complexes, providing detailed experimental protocols and tabulated data for reference.

Synthesis of this compound (Dafone)

The most common and established method for the synthesis of this compound is through the oxidative decarbonylation of 1,10-phenanthroline-5,6-dione (B1662461) under basic conditions. A precursor to this is the oxidation of 1,10-phenanthroline.[5]

Experimental Protocol: Synthesis of Dafone from 1,10-Phenanthroline

This protocol is based on literature procedures.

Materials:

-

1,10-phenanthroline

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Distilled water

-

Ethanol

Procedure:

-

Oxidation of 1,10-phenanthroline: 1,10-phenanthroline is first oxidized to 1,10-phenanthroline-5,6-dione using a strong oxidizing agent like potassium permanganate in a basic medium.

-

Decarbonylation: The resulting 1,10-phenanthroline-5,6-dione undergoes decarbonylation in the presence of a base.

-

Extraction: The reaction mixture is cooled, and the product is extracted with an organic solvent such as chloroform.

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, for instance, by allowing slow evaporation of a chloroform solution at room temperature to yield yellow needle-like crystals.[1]

Figure 1: Synthetic pathway for this compound.

Coordination Chemistry of Dafone

Dafone forms stable complexes with a wide range of transition metals, including but not limited to chromium (Cr), palladium (Pd), platinum (Pt), zinc (Zn), silver (Ag), cobalt (Co), nickel (Ni), and cadmium (Cd).[1][2][6] The coordination of dafone to a metal center is primarily through the nitrogen atoms of its pyridine (B92270) rings, forming a five-membered chelate ring.

General Coordination Behavior

In most instances, dafone acts as a bidentate N,N-chelating ligand.[3] The geometry of the resulting complexes is influenced by the metal ion, its oxidation state, and the presence of other ancillary ligands. For example, with first-row transition metals, octahedral geometries are common, often with two or three dafone ligands coordinated to the metal center.[1][6] Square planar and tetrahedral geometries are also observed, particularly with d⁸ and d¹⁰ metal ions, respectively.[2][7]

Figure 2: Bidentate chelation of dafone to a metal center.

Experimental Protocol: Synthesis of a Chromium(III)-Dafone Complex

The following protocol for the synthesis of --INVALID-LINK--₃ is adapted from the literature.[1]

Materials:

-

This compound (dafone)

-

Cr(NO₃)₃·9H₂O

-

Distilled water

Procedure:

-

A solution of dafone (0.182 g, 1 mmol) in 10 mL of H₂O is added to a 10 mL aqueous solution of Cr(NO₃)₃·9H₂O (0.200 g, 0.5 mmol).

-

The resulting solution is stirred and refluxed at 100 °C for 24 hours.

-

The bluish product, --INVALID-LINK--₃, is then filtered and air-dried.

Spectroscopic and Structural Characterization

The characterization of dafone and its metal complexes relies on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for confirming the coordination of dafone to a metal center. The key vibrational bands of interest are the C=O and C=N stretching frequencies.

| Compound/Complex | ν(C=O) (cm⁻¹) | ν(C=N) and ν(C=C) (cm⁻¹) | Reference |

| This compound (dafone) | 1719 | 1565, 1571, 1596 | [1] |

| cis-[Co(dafone)₂(NCS)₂] | 1737 | 1584, 1638 | [8] |

| cis-[Ni(dafone)₂(NCS)₂] | 1737 | 1588, 1618 | [8] |

| cis-[Zn(dafone)₂(NCS)₂] | 1729 | 1586, 1638 | [8] |

Table 1: Key IR absorption bands for dafone and selected metal complexes.

UV-Visible (UV-Vis) Spectroscopy

The electronic spectra of dafone complexes provide insights into the d-d transitions of the metal center and the intra-ligand π→π* and n→π* transitions.

| Complex | λ_max (nm) and Assignments | Reference |

| --INVALID-LINK--₃ | 572 (⁴A₂g→⁴T₂g), 274 (⁴A₂g→⁴T₁g(F)), 203 (π→π, n→π) | [1] |

| cis-[Co(dafone)₂(NCS)₂] | 269, 304, 316, 528, 623 | [6] |

| cis-[Ni(dafone)₂(NCS)₂] | 268, 304, 316, 592, 660 | [6] |

| cis-[Zn(dafone)₂(NCS)₂] | 271, 303, 316 | [6] |

Table 2: UV-Visible absorption data for selected dafone complexes in solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. For dafone complexes with Co(II), Ni(II), and Zn(II), a distorted octahedral geometry is observed.[6]

| Complex | M-N Bond Lengths (Å) | N-M-N Bite Angle (°) | Reference |

| cis-[Co(dafone)₂(NCS)₂] | Co-N(dafone): 2.131(3) - 2.213(3) | 76.04(11) - 78.44(11) | [6] |

| cis-[Ni(dafone)₂(NCS)₂] | Ni-N(dafone): 2.083(3) - 2.148(3) | 77.83(12) - 79.52(12) | [6] |

| cis-[Zn(dafone)₂(NCS)₂] | Zn-N(dafone): 2.122(5) - 2.222(5) | 75.5(2) - 77.4(2) | [6] |

Table 3: Selected bond lengths and angles for M(II)-dafone complexes.

Applications in Drug Development and Catalysis

The unique properties of dafone-metal complexes have led to their exploration in various fields.

Anti-proliferative Agents

Chromium(III) complexes of dafone have been investigated as potential anti-proliferative agents.[1] Studies have shown that these complexes can interact with DNA, primarily through groove binding, suggesting their potential as therapeutic agents.[1] The binding constants (Kb) and thermodynamic parameters of these interactions have been determined, indicating that hydrogen bonding and van der Waals forces play significant roles.[1]

Figure 3: Proposed mechanism of action for dafone-Cr(III) complexes.

Catalysis

Palladium complexes of dafone have demonstrated significant catalytic activity, particularly in aerobic oxidation reactions.[4] Dafone has been identified as a highly effective ligand in Pd-catalyzed allylic C-H acetoxylation, where it facilitates catalytic turnover under aerobic conditions, a role where many other bidentate nitrogen ligands inhibit the reaction.[9][10] The ability of dafone to adopt multiple coordination modes (bidentate, monodentate, and bridging) is thought to be crucial for its catalytic efficacy.[4]

Conclusion

This compound is a ligand of growing importance in coordination chemistry. Its straightforward synthesis and versatile coordination behavior have enabled the creation of a diverse array of metal complexes with interesting structural features and promising applications. The data and protocols presented in this guide offer a solid foundation for researchers and professionals seeking to explore the potential of dafone in the development of new catalysts, materials, and therapeutic agents. Further investigation into the rich coordination chemistry of dafone is poised to uncover even more exciting opportunities in these fields.

References

- 1. Chromium (III) Complexes of this compound Ligand as Potential Anti-proliferative Agents: Synthesis, Characterization, DNA Binding, Molecular Docking and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. Coordination chemistry and applications of versatile 4,5-diazafluorene derivatives - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT03665H [pubs.rsc.org]

- 4. Structurally Diverse Diazafluorene-Ligated Palladium(II) Complexes and their Implications for Aerobic Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. research.polyu.edu.hk [research.polyu.edu.hk]

- 8. ias.ac.in [ias.ac.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Allylic C–H Acetoxylation with a 4,5-Diazafluorenone-Ligated Palladium Catalyst: A Ligand-Based Strategy to Achieve Aerobic Catalytic Turnover - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electron-Accepting prowess of the 4,5-Diazafluoren-9-one Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4,5-diazafluoren-9-one (DAF) scaffold is a rigid, planar heterocyclic system that has garnered significant interest in materials science and medicinal chemistry. Its unique electronic structure, characterized by the presence of two electron-withdrawing nitrogen atoms within a fluorenone framework, imparts notable electron-accepting properties. This technical guide provides an in-depth analysis of these properties, supported by experimental and computational data, to serve as a comprehensive resource for professionals in the field.

Core Electron-Accepting Characteristics

The electron-accepting nature of the this compound scaffold stems from the synergistic effect of the carbonyl group and the two nitrogen atoms in the pyridine (B92270) rings. This arrangement leads to a low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating the acceptance of electrons. This characteristic is crucial for applications in organic electronics, where DAF derivatives are explored as electron-transporting and hole-blocking materials in devices like organic light-emitting diodes (OLEDs).[1]

Studies on conjugated co-oligomers incorporating the 4,5-diazafluorene (B6599424) moiety have demonstrated a significant improvement in electron affinity compared to their fluorene (B118485) counterparts. Cyclic voltammetry studies on these materials revealed a notable decrease in their LUMO energies, on the order of 0.37–0.38 eV, which underscores the potent electron-withdrawing ability of the diazafluorene unit.[1]

Quantitative Electronic Properties

While comprehensive experimental data for the standalone this compound molecule is not extensively documented in a single source, analysis of its derivatives and related computational studies provide valuable insights into its electronic parameters. The following table summarizes key quantitative data, which are crucial for designing and predicting the behavior of DAF-based materials.

| Parameter | Value/Range | Method | Reference/Notes |

| LUMO Energy Level | Lowered by 0.37–0.38 eV in co-oligomers | Cyclic Voltammetry | [1] Compared to oligofluorene. |

| Redox Behavior | Exhibits quasi-reversible and irreversible reduction processes | Cyclic Voltammetry | [2] Observed in metal complexes of DAF. |

Experimental Protocols

The characterization of the electron-accepting properties of the this compound scaffold and its derivatives relies on a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique used to investigate the redox behavior of DAF derivatives and to estimate their LUMO energy levels.

Methodology:

-

Solution Preparation: The compound of interest is dissolved in a suitable organic solvent (e.g., acetonitrile, dichloromethane, or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

-

Three-Electrode Setup: A standard three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Potential Sweep: The potential is swept from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).

-

Data Analysis: The resulting voltammogram (a plot of current vs. potential) is analyzed to determine the reduction potentials. The LUMO energy level can be estimated from the onset of the reduction peak relative to an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Photophysical Measurements

Understanding the photophysical properties, such as fluorescence quantum yield, is essential for applications in optoelectronics.

Methodology for Fluorescence Quantum Yield (ΦF) Measurement (Relative Method):

-

Standard Selection: A well-characterized fluorescence standard with a known quantum yield in the same solvent as the sample is chosen.

-

Absorbance Matching: The concentrations of the standard and the sample solutions are adjusted to have nearly identical absorbance values at the excitation wavelength (typically absorbance < 0.1 to avoid inner filter effects).

-

Fluorescence Spectra Acquisition: The fluorescence emission spectra of both the standard and the sample are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Integration and Calculation: The integrated fluorescence intensities of the sample and the standard are determined. The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Synthesis of this compound

The parent scaffold is typically synthesized through the oxidation of 1,10-phenanthroline (B135089).[3]

A general synthetic procedure is as follows:

-

A solution of 1,10-phenanthroline and potassium hydroxide (B78521) in water is heated to boiling.

-

A hot aqueous solution of potassium permanganate (B83412) is added dropwise to the boiling solution.

-

The mixture is refluxed, and the resulting manganese dioxide is removed by hot filtration.

-

The filtrate is cooled and extracted with an organic solvent such as chloroform.

-

The organic extracts are dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

References

The Core of 4,5-Diazafluoren-9-one: A Technical Guide on its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diazafluoren-9-one, a heterocyclic ketone, has emerged from a niche chemical curiosity to a versatile scaffold in medicinal chemistry and materials science. First synthesized in 1950, its unique electronic and structural properties, derived from the fusion of a fluorenone core with a 1,10-phenanthroline-like moiety, have rendered it a privileged building block. This technical guide provides an in-depth exploration of the discovery, historical synthetic evolution, and physicochemical characteristics of this compound. Furthermore, it delves into its contemporary applications, with a particular focus on the antiproliferative activities of its derivatives and metal complexes. While the parent molecule exhibits limited intrinsic biological activity, its derivatives have been shown to target critical cellular machinery, including telomeric G-quadruplexes, thereby inhibiting telomerase activity—a key target in oncology. This guide consolidates key quantitative data, details experimental protocols for its synthesis, and visualizes the mechanistic pathways of its bioactive derivatives, offering a comprehensive resource for researchers in drug discovery and development.

Discovery and History

The first synthesis of this compound was reported in 1950 by J. Druey and P. Schmidt.[1] Their work described the synthesis of the 5,6-quinones of the three isomeric phenanthrolines, and from these quinones, through a ring contraction, the corresponding diazafluorenones were obtained. Specifically, this compound was synthesized from 1,10-phenanthroline-5,6-quinone via a benzilic acid-type rearrangement in the presence of an aqueous alkali.[1]

Initially, the compound remained a relatively obscure heterocycle. However, subsequent research, notably by Eckhard and Summers in 1973, reported a more direct, one-step synthesis from the oxidation of 1,10-phenanthroline (B135089) with alkaline permanganate (B83412), which made the compound more accessible for further studies.[1] This improved synthesis paved the way for the exploration of its coordination chemistry and, more recently, its potential in the development of therapeutic agents.

Physicochemical and Spectroscopic Properties

This compound is a yellow, crystalline solid with the molecular formula C₁₁H₆N₂O. Its rigid, planar structure and the presence of both electron-donating nitrogen atoms and an electron-withdrawing ketone group contribute to its unique chemical and photophysical properties.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₆N₂O | [2][3][4] |

| Molecular Weight | 182.18 g/mol | [2][3][4][5] |

| Appearance | Light yellow to orange powder/crystal | [6] |

| Melting Point | 214-217 °C | [5] |

| Solubility | Soluble in dichloromethane, tetrahydrofuran, chloroform (B151607), benzene, toluene. Insoluble in diethyl ether and alkanes. | [5] |

| CAS Number | 50890-67-0 | [4][5] |

Spectroscopic Data

The spectroscopic signature of this compound is well-characterized, providing a reliable means of identification and purity assessment.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 499.72 MHz) | δ (ppm): 8.79 (dd, J = 5.0, 1.5 Hz, 2H), 7.98 (dd, J = 7.6, 1.5 Hz, 2H), 7.34 (dd, J = 7.6, 5.0 Hz, 2H)[7] |

| ¹³C NMR | Data available in spectral databases.[2] |

| Infrared (IR) | The IR spectrum shows a characteristic strong absorption band for the carbonyl group (C=O) stretching vibration. |

| UV-Vis | The UV-Vis spectrum exhibits absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system. |

Synthesis of this compound

Two primary synthetic routes have been established for the preparation of this compound, both starting from the readily available 1,10-phenanthroline.

Method 1: Oxidation of 1,10-Phenanthroline

This method, reported by Eckhard and Summers, provides a direct one-step synthesis.[1]

Experimental Protocol:

-

Dissolve 1,10-phenanthroline hydrate (B1144303) (20 g) and potassium hydroxide (B78521) (10 g) in water (1.5 L) and heat the solution to boiling.[1]

-

Prepare a hot solution of potassium permanganate (50 g) in water (800 mL).[1]

-

Add the hot potassium permanganate solution to the boiling 1,10-phenanthroline solution over 15 minutes with vigorous stirring, maintaining the boiling temperature.[1]

-

After the addition is complete, continue boiling for an additional 10 minutes.[1]

-

Filter the hot mixture to remove the manganese dioxide precipitate.[1]

-

Cool the orange filtrate and extract with chloroform (3 x 500 mL).[1]

-

Dry the combined chloroform extracts with anhydrous magnesium sulfate (B86663) (MgSO₄) and remove the solvent under reduced pressure.[1]

-

The resulting pale yellow solid residue is crystallized from acetone (B3395972) to yield pure this compound.[1]

Logical Workflow for the Oxidation of 1,10-Phenanthroline

Caption: Workflow for the synthesis of this compound via oxidation.

Method 2: Decarbonylation of 1,10-Phenanthroline-5,6-dione

This method involves the synthesis of an intermediate, 1,10-phenanthroline-5,6-dione, followed by its decarbonylation.[7]

Experimental Protocol:

-

Step 1: Synthesis of 1,10-Phenanthroline-5,6-dione This intermediate is typically prepared by the oxidation of 1,10-phenanthroline using a mixture of nitric acid and sulfuric acid.

-

Step 2: Decarbonylation 1,10-Phenanthroline-5,6-dione undergoes decarbonylation under basic conditions to yield this compound.[7] The reaction proceeds via a benzilic acid-type rearrangement.

Applications in Drug Development

While this compound itself has shown limited cytotoxicity against cancer cell lines, its true potential in drug development lies in its use as a versatile scaffold for the synthesis of more complex and potent molecules, as well as a ligand in bioactive metal complexes.[8]

As a Scaffold for Bioactive Derivatives

Derivatives of this compound have been synthesized and evaluated for their antiproliferative activities. A notable strategy involves the modification at the C9 position to introduce various aromatic groups.[8]

As a Ligand in Bioactive Metal Complexes

The 1,10-phenanthroline-like nitrogen donor atoms of this compound make it an excellent chelating ligand for a variety of metal ions, including silver(I), platinum(II), and chromium(III). These metal complexes often exhibit significantly enhanced biological activity compared to the free ligand.

Mechanism of Action of Bioactive Derivatives

Recent studies have begun to elucidate the mechanisms by which derivatives of this compound exert their anticancer effects. A primary target that has been identified is the telomeric G-quadruplex DNA.

Telomeres, the protective caps (B75204) at the ends of chromosomes, are crucial for maintaining genomic stability. In many cancer cells, the enzyme telomerase is overactive, enabling unlimited cell division. The guanine-rich sequences in telomeres can fold into four-stranded structures known as G-quadruplexes. Stabilization of these G-quadruplexes can inhibit the activity of telomerase, leading to telomere shortening, cell cycle arrest, and ultimately, apoptosis.

Derivatives of this compound have been shown to bind to and stabilize telomeric G-quadruplexes, thereby acting as telomerase inhibitors.[9] This interaction is a promising avenue for the development of novel anticancer therapeutics.

Signaling Pathway for the Anticancer Activity of this compound Derivatives

Caption: Mechanism of action of this compound derivatives.

Conclusion

This compound has transitioned from a compound of primarily academic interest to a valuable platform in the design of new therapeutic agents. Its straightforward synthesis and versatile chemical handles make it an attractive starting point for the development of novel molecules with tailored biological activities. The ability of its derivatives to target and stabilize telomeric G-quadruplexes highlights a promising strategy for cancer therapy. Further exploration of the structure-activity relationships of its derivatives and the optimization of their pharmacokinetic properties will be crucial in translating the potential of the this compound core into clinically effective drugs. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. scispace.com [scispace.com]

- 2. This compound | C11H6N2O | CID 342157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. This compound 97 50890-67-0 [sigmaaldrich.com]

- 6. This compound | 50890-67-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 1,10-Phenanthroline and 4,5-Diazafluorene Ketones and Their Silver(I) and Platinum(II) Complexes: Syntheses and Biological Evaluation as Antiproliferative Agents [mdpi.com]

- 8. 4,5-Diazafluorene derivatives and their silver(I) complexes: Synthesis and biological evaluation as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4,5-Diazafluoren-9-one via Oxidation of 1,10-Phenanthroline

Application Note

Introduction

4,5-Diazafluoren-9-one is a valuable heterocyclic compound utilized as a ligand in coordination chemistry and as a building block in the synthesis of novel organic materials. Its rigid, planar structure and chelating nitrogen atoms make it an important component in the design of metal complexes with applications in catalysis, materials science, and medicinal chemistry. This document outlines a detailed protocol for the synthesis of this compound through the oxidation of 1,10-phenanthroline (B135089). The presented method is a facile, one-step synthesis that employs alkaline potassium permanganate (B83412) as the oxidizing agent.

Data Presentation

A summary of the reactants and expected product yield for the synthesis of this compound is provided in the table below. This reaction also produces 2,2'-bipyridyl-3,3'-dicarboxylic acid as a co-product.[1][2][3]

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount | Yield (%) |

| 1,10-Phenanthroline Hydrate (B1144303) | C₁₂H₈N₂·H₂O | 198.22 | 20 g | - |

| Potassium Hydroxide (B78521) | KOH | 56.11 | 10 g | - |

| Potassium Permanganate | KMnO₄ | 158.03 | 50 g | - |

| This compound | C₁₁H₆N₂O | 182.18 | ~4.0 g | ~20% |

Experimental Protocol

This protocol details the synthesis of this compound from 1,10-phenanthroline using an alkaline potassium permanganate solution.[1]

Materials and Equipment:

-

1,10-Phenanthroline hydrate

-

Potassium hydroxide (KOH)

-

Potassium permanganate (KMnO₄)

-

Deionized water

-

Magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask (appropriate size for 1.5 L)

-

Heating mantle

-

Stir plate and stir bar

-

Condenser

-

Funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

-

Standard laboratory glassware

Procedure:

-

Dissolution of Reactants: In a large round-bottom flask, dissolve 20 g of 1,10-phenanthroline hydrate and 10 g of potassium hydroxide in 1.5 L of water.

-

Heating to Boiling: Heat the solution to a rolling boil with vigorous stirring.

-

Preparation of Oxidant Solution: In a separate beaker, prepare a hot solution of 50 g of potassium permanganate in 800 mL of water.

-

Addition of Oxidant: Over a period of 15 minutes, carefully add the hot potassium permanganate solution to the boiling 1,10-phenanthroline solution. Maintain vigorous stirring and boiling throughout the addition.

-

Reaction Completion: After the addition is complete, continue to boil the reaction mixture for an additional 10 minutes.

-

Removal of Manganese Dioxide: While still hot, filter the mixture to remove the precipitated manganese dioxide.

-

Extraction: Cool the orange filtrate to room temperature. Transfer the filtrate to a large separatory funnel and extract it three times with 500 mL portions of chloroform.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over magnesium sulfate. Filter to remove the drying agent and then remove the chloroform under reduced pressure using a rotary evaporator.

-

Crystallization: The resulting pale yellow solid residue is this compound. Recrystallize the crude product from acetone to obtain a purified solid. The expected yield is approximately 4.0 g (around 20%).[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 4,5-Diazafluoren-9-one in Palladium-Catalyzed Aerobic Oxidation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,5-diazafluoren-9-one (DAF) as a highly effective ligand in palladium-catalyzed aerobic oxidation reactions. The unique electronic and structural properties of DAF contribute to its remarkable ability to facilitate catalytic turnover and expand the scope of aerobic oxidations, offering a greener and more efficient alternative to traditional methods that rely on stoichiometric oxidants.

Introduction

Palladium-catalyzed aerobic oxidation reactions are of significant interest in synthetic chemistry as they utilize molecular oxygen as the terminal oxidant, producing water as the only byproduct.[1] However, a common challenge in this field is the often slow reoxidation of the palladium(0) intermediate to the active palladium(II) catalyst. This compound has emerged as a superior ligand that accelerates this crucial step and promotes efficient catalytic cycles under mild conditions.[1][2] This document outlines the application of DAF in the aerobic allylic C-H acetoxylation of terminal olefins, a key transformation in organic synthesis.

Key Advantages of Using this compound

-

Enhanced Catalytic Activity: DAF has been shown to be a uniquely active ligand in Pd-catalyzed reactions compared to other bidentate ligands like bipyridine and phenanthroline, which can often inhibit the reaction.[3]

-

Facilitates Aerobic Turnover: Mechanistic studies have revealed that DAF facilitates the crucial C-O reductive elimination from a π-allyl-Pd(II) intermediate, a key step that often requires a co-oxidant like benzoquinone (BQ).[2][4][5][6] The use of DAF enables this step to proceed efficiently under an aerobic atmosphere, thus eliminating the need for stoichiometric chemical oxidants.[2][4][5][6]

-

Complex Coordination Chemistry: DAF exhibits versatile coordination modes with palladium(II), including monodentate (κ¹), bidentate (κ²), and bridging (μ:κ¹:κ¹) coordination.[3][7] This dynamic coordination behavior is believed to be crucial for its catalytic efficacy.

-

Broad Substrate Scope: The Pd-DAF catalytic system is effective for the allylic acetoxylation of a variety of terminal alkenes.[4]

Application: Aerobic Allylic C-H Acetoxylation of Terminal Alkenes

The palladium-catalyzed allylic C-H acetoxylation of terminal alkenes is a valuable transformation for the synthesis of linear allylic acetates, which are versatile intermediates in organic synthesis. The use of a Pd(OAc)₂/DAF catalyst system under an oxygen atmosphere provides a robust and efficient method for this reaction.

General Reaction Scheme:

Caption: General scheme for the Pd/DAF-catalyzed aerobic allylic acetoxylation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the palladium-catalyzed aerobic allylic acetoxylation using this compound as a ligand.

Table 1: Ligand Screening for the Aerobic Acetoxylation of Allyl Benzene (B151609) [4]

| Entry | Ligand | Yield (%) |

| 1 | None | 0 |

| 2 | Pyridine | <5 |

| 3 | Bipyridine (bpy) | <5 |

| 4 | 4,4'-di-tert-butyl-2,2'-bipyridine | <5 |

| 5 | 1,10-Phenanthroline (phen) | <5 |

| 6 | Bathophenanthroline | <5 |

| 7 | Bipyrimidine (bpm) | <5 |

| 8 | This compound (DAF) | 81 |

| 9 | Di-2-pyridyl ketone | 5 |

| 10 | 9,9-dimethyl-4,5-diazafluorene | 50 |

Reaction Conditions: 5 mol % Pd(OAc)₂, 5 mol % Ligand, Allyl benzene (1.0 mmol), AcOH (16 mmol), 20 mol % NaOAc, Dioxane (2.8 mL), 1 atm O₂, 60 °C.[4]

Table 2: Substrate Scope for the Aerobic Allylic Acetoxylation using Pd(OAc)₂/DAF [4]

| Entry | Substrate | Product | Yield (%) |

| 1 | Allylbenzene | Cinnamyl acetate (B1210297) | 81 (75) |

| 2 | 1-Octene | Oct-1-en-3-yl acetate | 78 |

| 3 | 1-Decene | Dec-1-en-3-yl acetate | 76 |

| 4 | 1-Dodecene | Dodec-1-en-3-yl acetate | 75 |

| 5 | (4-Allylphenoxy)(tert-butyl)dimethylsilane | tert-Butyldimethyl((4-(3-acetoxyallyl)phenoxy)silane | 71 |

| 6 | 4-Allylanisole | 3-(4-Methoxyphenyl)allyl acetate | 79 |

| 7 | 4-Allyl-1,2-dimethoxybenzene | 3-(3,4-Dimethoxyphenyl)allyl acetate | 73 |

| 8 | N-Allylphthalimide | 3-Phthalimidoallyl acetate | 55 |

Reaction Conditions: 5 mol % Pd(OAc)₂, 5 mol % this compound, Substrate (1.0 mmol), 20 mol % NaOAc, Dioxane (2.8 mL), AcOH (0.9 mL, 16 mmol), 1 atm O₂, 60 °C. Isolated yields are reported, with GC yields in parentheses.[4]

Experimental Protocols

Protocol 1: General Procedure for the Aerobic Allylic Acetoxylation of Terminal Alkenes

This protocol is based on the optimized conditions reported for the aerobic allylic acetoxylation of terminal olefins using a Pd(OAc)₂/DAF catalytic system.[4]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (DAF)

-

Sodium acetate (NaOAc)

-

Alkene substrate

-

Dioxane (anhydrous)

-

Acetic acid (AcOH)

-

Oxygen (balloon or Schlenk line)

-

Standard laboratory glassware (e.g., Schlenk tube or round-bottom flask)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a clean and dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.05 mmol, 5 mol %), this compound (0.05 mmol, 5 mol %), and NaOAc (0.20 mmol, 20 mol %).

-

Add the alkene substrate (1.0 mmol).

-

Add anhydrous dioxane (2.8 mL) and acetic acid (0.9 mL, 16 mmol).

-

Seal the Schlenk tube and evacuate and backfill with oxygen three times.

-

Place the reaction vessel in a preheated oil bath at 60 °C.

-

Stir the reaction mixture vigorously for the required time (typically monitored by GC or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired allylic acetate.

Mechanistic Insights

The catalytic cycle for the Pd/DAF-catalyzed aerobic oxidation involves two main stages: the oxidation of the substrate by Pd(II) and the reoxidation of Pd(0) to Pd(II) by molecular oxygen.[3] The unique role of DAF is particularly evident in the substrate oxidation half-reaction.

Caption: Simplified catalytic cycle for Pd/DAF-catalyzed aerobic allylic acetoxylation.

The DAF ligand is proposed to facilitate the nucleophilic attack of acetate on the π-allyl intermediate, leading to C-O bond formation and the generation of Pd(0).[2][4] Subsequently, the Pd(0)-DAF complex is efficiently reoxidized by O₂ to regenerate the active Pd(II) catalyst, completing the catalytic cycle. The detection of a dimeric Pd(I) species, [Pd(I)(μ-DAF)(OAc)]₂, in related reactions suggests a complex interplay of palladium oxidation states during catalysis.[8]

Conclusion

This compound is a powerful and versatile ligand for palladium-catalyzed aerobic oxidation reactions. Its application in the allylic C-H acetoxylation of terminal alkenes demonstrates its ability to promote efficient catalytic turnover under mild, aerobic conditions, obviating the need for stoichiometric oxidants. The provided protocols and data serve as a valuable resource for researchers in academia and industry looking to employ this advanced catalytic system in their synthetic endeavors. Further exploration of DAF in other oxidative transformations is a promising area for future research.

References

- 1. asset.library.wisc.edu [asset.library.wisc.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structurally Diverse Diazafluorene-Ligated Palladium(II) Complexes and their Implications for Aerobic Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allylic C–H Acetoxylation with a 4,5-Diazafluorenone-Ligated Palladium Catalyst: A Ligand-Based Strategy to Achieve Aerobic Catalytic Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allylic C-H acetoxylation with a 4,5-diazafluorenone-ligated palladium catalyst: a ligand-based strategy to achieve aerobic catalytic turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allylic C-H Acetoxylation with a 4,5-Diazafluorenone-Ligated Palladium Catalyst: A Ligand-Based Strategy To Achieve Aerobic Catalytic Turnover [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Detection of Palladium(I) in Aerobic Oxidation Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fluorescent Probes Derived from 4,5-Diazafluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and application of fluorescent probes synthesized from 4,5-diazafluoren-9-one derivatives. These probes are versatile tools for various research applications, including the detection of metal ions and as potential anticancer agents targeting telomeric DNA G-quadruplexes.

Introduction

This compound is a versatile heterocyclic building block utilized in the synthesis of a wide range of fluorescent probes and ligands.[1][2] Its rigid, planar structure and the presence of nitrogen atoms make it an excellent scaffold for creating molecules with interesting photophysical properties and biological activities. Derivatives of this compound have been successfully developed as chemosensors for metal ions and as potent anticancer agents that function by stabilizing G-quadruplex structures in telomeric DNA.[3][4]

I. Synthesis of Fluorescent Probes

A common and efficient method for preparing fluorescent probes from this compound is through Schiff base condensation with various hydrazine (B178648) or amine derivatives.[5][6] This reaction is often carried out under mild conditions and can be accelerated using microwave irradiation for a more environmentally friendly approach.[5]

General Synthesis Protocol: Schiff Base Condensation (Microwave-Assisted)

This protocol describes the synthesis of Schiff base derivatives of this compound using a microwave-assisted method.

Materials:

-

This compound

-

Appropriate hydrazine or amine derivative

-

Ethanol

-

Catalytic amount of acetic acid or polystyrene sulfonic acid (PSSA)[5][7]

-

Microwave reactor

-

Thin-layer chromatography (TLC) plates

-

Crystallization solvents (e.g., ethanol)

Procedure:

-

In a microwave-safe reaction vessel, dissolve 0.5 mmol of this compound and 0.5 mmol of the desired hydrazine or amine derivative in 5 mL of ethanol.[5]

-

Add a catalytic amount of acetic acid or a small amount of PSSA to the mixture.[5][7]

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a suitable temperature and time (e.g., 80-120°C for 5-15 minutes). The optimal conditions should be determined for each specific reaction.

-

Monitor the reaction progress using thin-layer chromatography.[5]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude product, which often precipitates out of the solution, is collected by filtration.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the final Schiff base derivative.[5]

Synthesis Workflow

Characterization Data for Selected Schiff Base Derivatives

The following table summarizes the characterization data for several Schiff base derivatives of this compound synthesized via microwave-assisted reaction in water with PSSA as a catalyst.[5]

| Derivative (Ligand) | Amine/Hydrazine Reactant | Yield (%) | Melting Point (°C) | λmax (nm) in CHCl3 |

| L1 | Hydrazine | 92 | 198-200 | 254, 335 |

| L2 | Semicarbazide hydrochloride | 90 | >300 | 256, 342 |

| L3 | Hydroxylamine hydrochloride | 95 | 240-242 | 252, 328 |

| L4 | Aniline | 93 | 128-130 | 260, 345 |

| L5 | p-Toluidine | 94 | 160-162 | 261, 350 |

| L6 | p-Anisidine | 92 | 148-150 | 262, 358 |

| L7 | p-Aminobenzoic acid | 89 | >300 | 258, 365 |

| L8 | p-Nitroaniline | 90 | 248-250 | 265, 380 |

| L9 | p-Chloroaniline | 91 | 178-180 | 260, 352 |

| L10 | p-Bromoaniline | 93 | 188-190 | 261, 355 |

| L11 | 4-Aminophenol | 90 | >300 | 255, 340 (in CH3CN) |

II. Application: Anticancer Activity via G-Quadruplex Stabilization

Certain derivatives of this compound have demonstrated significant anticancer activity by targeting and stabilizing G-quadruplex structures in telomeric DNA.[3] This stabilization inhibits the activity of telomerase, an enzyme crucial for the immortality of cancer cells.[8]

Mechanism of Action: Telomerase Inhibition

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Detection and tracking of cytoplasmic G-quadruplexes in live cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Cellular Visualization of G-Quadruplex RNA via Fluorescence- Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]